1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers
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Overview
Description
1-Iodo-3-(trifluoromethyl)cyclobutane is a compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a cyclobutane ring. This compound exists as a mixture of diastereomers due to the presence of multiple chiral centers. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(trifluoromethyl)cyclobutane can be synthesized through several methods. One common approach involves the radical trifluoromethylation of cyclobutyl iodides. This reaction typically requires the use of radical initiators and trifluoromethylating agents under controlled conditions . Another method involves the use of trifluoromethyl iodide in the presence of a base to achieve the desired substitution on the cyclobutane ring .
Industrial Production Methods: Industrial production of 1-iodo-3-(trifluoromethyl)cyclobutane may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
1-Iodo-3-(trifluoromethyl)cyclobutane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-iodo-3-(trifluoromethyl)cyclobutane exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Iodo-3-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a cyclobutane ring.
1-Iodo-3-(trifluoromethyl)propane: A linear analog with a propane backbone.
1-Iodo-3-(trifluoromethyl)cyclopentane: A cyclopentane analog with similar functional groups.
Uniqueness: 1-Iodo-3-(trifluoromethyl)cyclobutane is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its analogs. The presence of the trifluoromethyl group further enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2731009-55-3 |
---|---|
Molecular Formula |
C5H6F3I |
Molecular Weight |
250 |
Purity |
95 |
Origin of Product |
United States |
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